![molecular formula C24H28N2O2 B4264160 2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide](/img/structure/B4264160.png)
2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Overview
Description
2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as L-743,872, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides, which have been shown to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-viral effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, this compound inhibits the production of inflammatory cytokines and chemokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound inhibits the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation. In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is its potent anti-cancer and anti-inflammatory activity. This compound has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of this compound has not been extensively studied, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. One area of research is the development of more potent analogs of this compound with improved solubility and toxicity profiles. Additionally, the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and infectious diseases should be explored. Finally, the mechanism of action of this compound should be further elucidated to identify new targets for drug development.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of this compound involves the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Another area of research is the anti-inflammatory activity of 2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. Studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation. This activity has potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-16(2)28-13-7-12-25-24(27)21-15-23(19-11-10-17(3)18(4)14-19)26-22-9-6-5-8-20(21)22/h5-6,8-11,14-16H,7,12-13H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICFXQLPRLECHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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